molecular formula C25H30N2O6 B2899025 (S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid CAS No. 2044710-07-6

(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid

Cat. No.: B2899025
CAS No.: 2044710-07-6
M. Wt: 454.523
InChI Key: ARJKICPHNOHAJG-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) protecting group. These protecting groups are commonly used in peptide synthesis to protect amino acids from undesired reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Boc Protection: The carboxyl group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid undergoes several types of reactions:

    Deprotection Reactions: Removal of the Fmoc group using piperidine and the Boc group using trifluoroacetic acid (TFA).

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal and TFA for Boc removal.

    Coupling: DCC or DIC as coupling reagents.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Deprotected Amino Acid: After removal of protecting groups.

    Peptides: Formed through coupling reactions.

Scientific Research Applications

(S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid is widely used in scientific research:

    Chemistry: As a building block in peptide synthesis.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protecting groups are selectively removed to allow the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    (3S)-5-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-aminopentanoic acid: Lacks the Boc protecting group.

    (3S)-5-(tert-Butoxycarbonylamino)-3-aminopentanoic acid: Lacks the Fmoc protecting group.

    (3S)-5-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: Similar structure but with a longer carbon chain.

Uniqueness

The presence of both Fmoc and Boc protecting groups makes (S)-N-Beta-Boc-N-delta-Fmoc-3,5-diaminopentanoic acid unique. This dual protection allows for selective deprotection and coupling reactions, making it highly versatile in peptide synthesis.

Properties

IUPAC Name

(3S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-16(14-22(28)29)12-13-26-23(30)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJKICPHNOHAJG-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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